

Application Notes and Protocols for PF-06424439 Formulation

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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075

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Introduction

PF-06424439 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis.^{[1][2][3]} As an orally bioavailable compound, **PF-06424439** has demonstrated efficacy in reducing plasma triglyceride and cholesterol levels in preclinical models, making it a valuable tool for research in metabolic diseases and potentially other areas such as oncology.^{[1][4][5][6]} These application notes provide detailed protocols for the formulation of **PF-06424439** using a common vehicle system consisting of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for in vivo and in vitro studies.

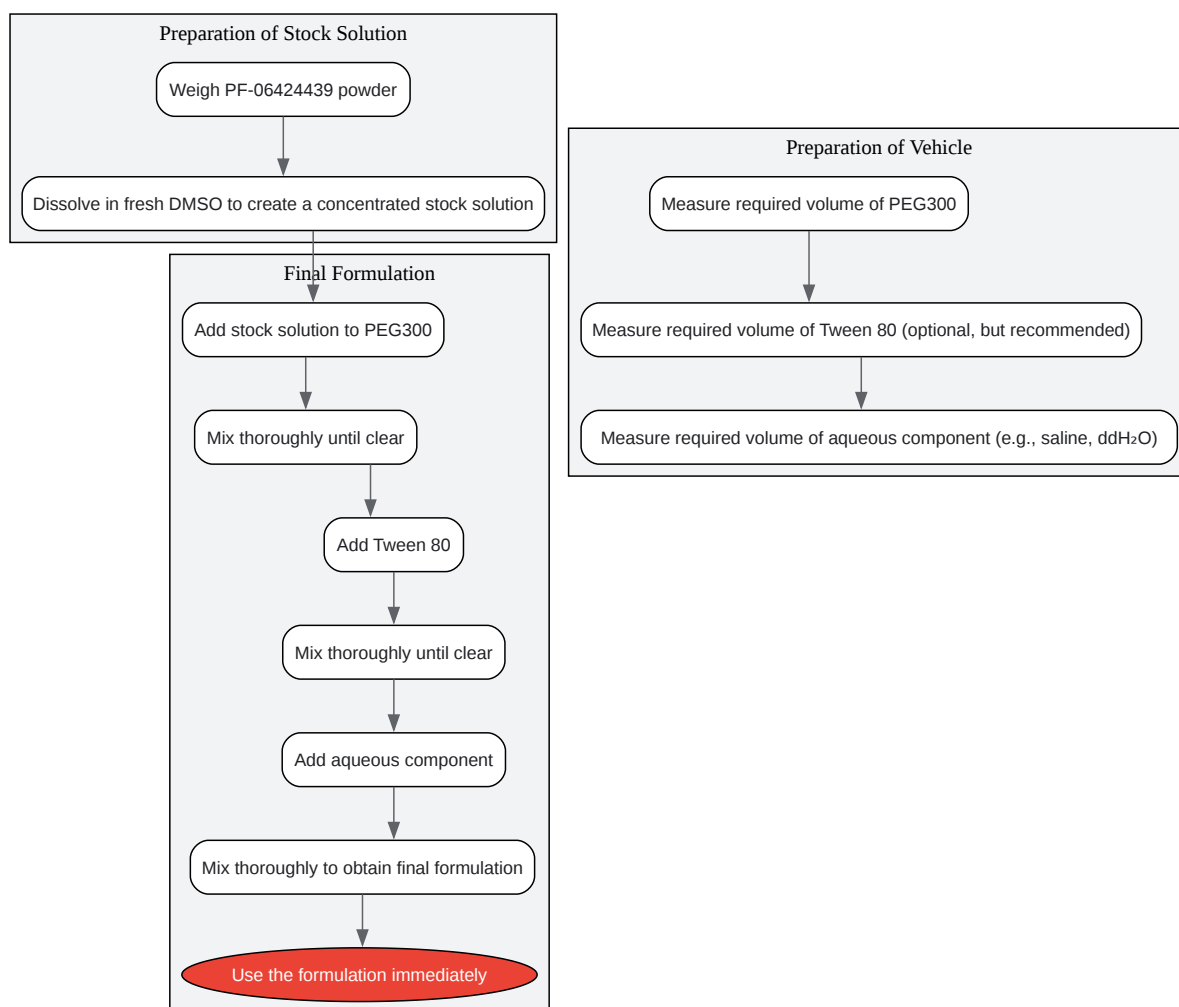
Physicochemical and Pharmacological Properties

Proper formulation of **PF-06424439** is critical for achieving accurate and reproducible results in experimental settings. The following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Weight	536.05 g/mol	[1][4]
Formula	C ₂₃ H ₃₀ ClN ₇ O ₄ S	[4]
CAS Number	1469284-79-4	[1][4]
IC ₅₀ (DGAT2)	14 nM	[1][2]
Solubility in DMSO	88 mg/mL (164.16 mM)	[4]
Solubility in Water	100 mM	[1]

Experimental Workflow for Formulation

The following diagram outlines the general workflow for preparing a formulation of **PF-06424439**.



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Caption: Workflow for **PF-06424439** formulation.

Experimental Protocols

Below are detailed protocols for preparing **PF-06424439** formulations for both in vivo and in vitro applications. It is recommended to prepare these formulations fresh for each experiment to ensure stability and efficacy.

In Vivo Formulation Protocol (Clear Solution)

This protocol is designed to prepare a clear solution of **PF-06424439** suitable for oral administration in animal models.

Materials:

- **PF-06424439** powder
- Dimethyl Sulfoxide (DMSO), fresh and anhydrous
- Polyethylene Glycol 300 (PEG300)
- Tween 80
- Sterile Saline or ddH₂O
- Sterile tubes and syringes

Procedure:

- Prepare Stock Solution:
 - Accurately weigh the required amount of **PF-06424439** powder.
 - Dissolve the powder in fresh DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of **PF-06424439** in 1 mL of DMSO.
- Prepare the Vehicle:
 - In a sterile tube, add the required volume of PEG300.
 - Add the required volume of Tween 80 to the PEG300.

- Final Formulation (Example for a 1 mL working solution):
 - To prepare a 1 mg/mL final concentration, add 100 μ L of a 10 mg/mL **PF-06424439** stock solution in DMSO to 400 μ L of PEG300.
 - Mix thoroughly by vortexing or gentle agitation until the solution is clear.
 - Add 50 μ L of Tween 80 to the mixture.
 - Mix again until the solution is clear.
 - Add 450 μ L of sterile saline or ddH₂O to bring the total volume to 1 mL.
 - Mix thoroughly one final time. The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% aqueous component.

Note: The mixed solution should be used immediately for optimal results.^[4] The order of solvent addition is crucial for maintaining the solubility of the compound.

In Vitro Formulation Protocol

For cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity.

Materials:

- **PF-06424439** powder
- Dimethyl Sulfoxide (DMSO), sterile
- Cell culture medium

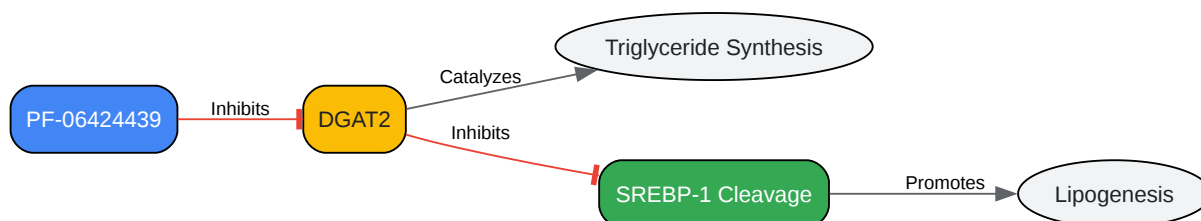
Procedure:

- Prepare a High-Concentration Stock Solution:
 - Dissolve **PF-06424439** in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

- Prepare Working Solutions:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
 - Ensure the final concentration of DMSO in the culture medium is low (typically $\leq 0.1\%$) to prevent solvent-induced effects on the cells.

Signaling Pathway

PF-06424439 inhibits DGAT2, which plays a key role in lipid metabolism. The inhibition of DGAT2 has downstream effects on the SREBP-1 signaling pathway, which regulates lipogenesis.



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Caption: **PF-06424439** signaling pathway.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on publicly available data and should be adapted and validated for specific experimental conditions. Always follow appropriate laboratory safety procedures.

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